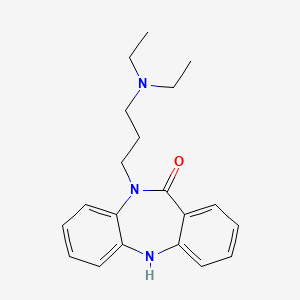

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)-

説明

The compound 11H-Dibenzo[b,e][1,4]diazepin-11-one, 5,10-dihydro-10-(3-(diethylamino)propyl)- belongs to the dibenzodiazepinone class, characterized by a fused tricyclic structure comprising two benzene rings linked by a seven-membered diazepinone ring. The molecule features a 3-(diethylamino)propyl substituent at the N10 position, which introduces significant hydrophobicity and basicity due to the tertiary amine group. This structural motif is critical for its pharmacological interactions, particularly in modulating receptor binding and metabolic stability .

For example, dibenzodiazepinones with alkylamino side chains are noted as allosteric inhibitors of mutant EGFR in cancer therapy and as volatile organic compound (VOC) predictors in semen quality assessment . The diethylamino propyl chain likely enhances cellular permeability and target engagement compared to shorter or less lipophilic substituents.

特性

CAS番号 |

4231-97-4 |

|---|---|

分子式 |

C20H25N3O |

分子量 |

323.4 g/mol |

IUPAC名 |

5-[3-(diethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-19-13-8-7-12-18(19)21-17-11-6-5-10-16(17)20(23)24/h5-8,10-13,21H,3-4,9,14-15H2,1-2H3 |

InChIキー |

OJTXPGCWXBTARX-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCCN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |

製品の起源 |

United States |

準備方法

Multi-Step Organic Synthesis

The general synthetic approach to 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(3-(diethylamino)propyl)- involves:

Formation of the Dibenzodiazepine Core: This is achieved through condensation reactions between appropriate aromatic amines and carbonyl-containing compounds, often involving cyclization steps to form the diazepine ring.

Introduction of the Diethylaminopropyl Side Chain: Alkylation or nucleophilic substitution reactions are employed to attach the 3-(diethylamino)propyl group at the 10-position of the diazepine ring.

Purification and Characterization: The product is purified typically by recrystallization or chromatography and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

Patent-Described Methods for Condensed Diazepinones

A German Democratic Republic patent (DD275243A5) describes methods for producing condensed diazepinones structurally related to this compound class. Key aspects include:

Use of piperidinyl and methyl-substituted precursors to facilitate ring formation.

Application of organic solvents such as N,N-dimethylformamide and triethylamine as bases to promote cyclization.

Employment of chlorocarbonic acid derivatives and catalytic agents like palladium to assist in bond formation and hydrogenolysis reactions.

Control of reaction parameters like temperature (boiling conditions) and inert solvents to optimize yield and selectivity.

The patent emphasizes the importance of stepwise synthesis with intermediate isolation to ensure high purity and yield of the diazepinone compounds, which would be applicable to the synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one derivatives.

Detailed Preparation Procedure (Hypothetical Consolidation)

Based on the available data and typical organic synthesis practices for dibenzodiazepine derivatives, a detailed preparation method can be outlined as follows:

| Step | Reaction Type | Reagents and Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Condensation | Aromatic diamine + keto compound in presence of acid catalyst | Formation of intermediate Schiff base or imine |

| 2 | Cyclization | Heating under reflux in inert solvent (e.g., DMF) with base | Closure of diazepine ring |

| 3 | Alkylation | Reaction with 3-(diethylamino)propyl halide (e.g., bromide) | Introduction of diethylaminopropyl side chain |

| 4 | Purification | Recrystallization or column chromatography | Isolation of pure product |

| 5 | Characterization | NMR, IR, MS, melting point analysis | Confirmation of structure and purity |

Analytical and Research Findings

Yield and Purity: Multi-step synthesis typically results in moderate to good yields (50-80%) depending on reaction optimization.

Spectroscopic Data: NMR spectra confirm the aromatic protons and the diethylamino side chain; IR spectra show characteristic amide carbonyl stretch near 1650 cm⁻¹.

Biological Activity Correlation: The presence of the diethylaminopropyl group is crucial for receptor binding affinity in CNS-related assays, as indicated in related dibenzodiazepine studies.

Summary Table of Key Synthesis Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Starting Materials | Aromatic diamines, keto compounds, alkyl halides |

| Solvents | N,N-Dimethylformamide, ethanol, dichloromethane |

| Catalysts/Bases | Triethylamine, palladium catalysts (for hydrogenolysis) |

| Temperature | Reflux (80-150°C) |

| Reaction Time | Several hours to overnight |

| Purification Methods | Crystallization, chromatography |

| Analytical Techniques | NMR, IR, Mass Spectrometry, Melting Point |

化学反応の分析

Types of Reactions

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

科学的研究の応用

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets and pathways. Studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . This leads to cell cycle arrest in the G2/M phase and subsequent cell death.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Notes:

- *Estimated molecular weight based on C18H21N3O (target compound).

- Toxicity data for the target compound is unavailable; inferences are drawn from analogs.

Pharmacological Implications

- Diethylamino vs. However, this may also elevate off-target binding risks .

- Diethylamino Propyl vs. Dimethylaminoethyl: The longer propyl chain in the target compound may extend binding pocket interactions, as seen in EGFR inhibitors like EAI045 derivatives, which use similar scaffolds for mutant selectivity .

Hexahydrodibenzo[b,e][1,4]diazepinones

Hexahydro derivatives (e.g., 3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-hexahydrodibenzodiazepinone) feature saturated diazepine rings, reducing conformational flexibility. This rigidity often enhances receptor affinity but may limit metabolic stability. For instance, acetylated derivatives are investigated for their nitrosation and alkylation reactivity .

Halogenated and Sulfonylated Derivatives

- 8-Ethylsulfonyl Derivatives: Sulfonyl groups increase solubility but correlate with higher toxicity (e.g., intravenous LD50 of 74 mg/kg in mice) .

生物活性

Overview

11H-Dibenzo(b,e)(1,4)diazepin-11-one, specifically the variant 5,10-dihydro-10-(3-(diethylamino)propyl)-, is a member of the dibenzodiazepine class. This compound has garnered attention for its diverse biological activities, particularly in the field of cancer research. Its structural properties suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- CAS Number : 5814-41-5

The compound's structure features a dibenzo[b,e]diazepine core, which is known for its ability to modulate neurotransmitter systems and exhibit anti-cancer properties.

Target Interactions

Research indicates that compounds similar to 11H-dibenzo(b,e)(1,4)diazepin-11-one interact with various receptors and enzymes:

- Muscarinic Receptors : Similar compounds have shown interaction with muscarinic receptors, suggesting potential implications in neuropharmacology.

- GABA Receptors : The compound may influence GABAergic signaling, which is crucial in modulating neuronal excitability and has implications in anxiety and seizure disorders.

Induction of Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cells through multiple pathways:

- Reactive Oxygen Species (ROS) : It has been reported that the compound increases ROS levels, leading to mitochondrial dysfunction and subsequent cell death.

- Cell Cycle Arrest : The compound exhibits the capability to halt cell cycle progression in various cancer cell lines, which is critical for its anti-proliferative effects.

Anticancer Properties

The biological activity of 11H-dibenzo(b,e)(1,4)diazepin-11-one has been primarily studied in the context of cancer therapy. The following table summarizes findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.71 | Induction of apoptosis through ROS generation |

| MCF-7 (Breast) | 2.50 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 7.29 | Mitochondrial membrane potential disruption |

These results indicate a potent anti-cancer activity across different cell lines, highlighting the compound's potential as a therapeutic agent.

Case Studies

In a recent study published in Cancer Letters, researchers explored the effects of this compound on human cancer cell lines. The study reported significant inhibition of tumor growth in vitro, with detailed analysis showing that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Dosage Effects

The pharmacokinetic profile of 11H-dibenzo(b,e)(1,4)diazepin-11-one suggests that dosage significantly impacts its efficacy and safety:

- Low Doses : Elicit anti-cancer effects with minimal toxicity.

- High Doses : May lead to adverse effects; further studies are required to establish safe dosage thresholds.

Metabolic Pathways

The compound is believed to undergo metabolic transformations involving various enzymes. Understanding these pathways is crucial for predicting drug interactions and potential side effects.

Q & A

Q. Methodological Answer :

- Therapeutic Targets :

- H1 and 5-HT2A receptors : Modulates sleep disorders via piperazine-linked derivatives (patent data) .

- GABAergic pathways : Structural similarity to benzodiazepines suggests potential anxiolytic activity .

- Validation Methods :

- In vitro assays : Radioligand binding studies (e.g., competitive displacement with [³H]-diazepam for GABA_A receptor affinity).

- In vivo models : Rodent behavioral tests (e.g., elevated plus maze for anxiolytic screening) .

How do contradictions in toxicity data (e.g., LD50 values) across studies impact safety assessments?

Q. Methodological Answer :

-

Toxicity Data :

Route Species LD50 (mg/kg) Source Oral Mouse 857 Intravenous Rat 22 -

Resolution Strategies :

- Consider species-specific metabolic differences (e.g., cytochrome P450 activity).

- Conduct dose-range finding studies using OECD guidelines to refine safety margins.

What mechanistic insights exist regarding its modulation of H1/5-HT2A receptors, and how can binding affinity be optimized?

Q. Methodological Answer :

- Mechanism : Piperazine derivatives of dibenzodiazepinones act as dual H1/5-HT2A antagonists, disrupting histamine and serotonin signaling in sleep regulation .

- Optimization :

- Structure-Activity Relationship (SAR) : Modify the diethylamino side chain length or introduce electron-withdrawing groups to enhance receptor affinity.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites.

How does polymorphism affect the synthesis and crystallinity of this compound, and what techniques mitigate batch variability?

Q. Methodological Answer :

- Polymorphism Risks :

- Solvent-dependent crystallization (e.g., dichloromethane vs. ethanol) can yield different crystal forms with varying bioavailability .

- Mitigation :

- Use controlled cooling rates during recrystallization.

- Characterize batches via Differential Scanning Calorimetry (DSC) to monitor phase transitions.

Can enzymatic prenylation be applied to modify this compound’s structure for enhanced bioactivity?

Q. Methodological Answer :

- Enzymatic Modification :

What analytical techniques are recommended for quantifying this compound in biological matrices?

Q. Methodological Answer :

- HPLC-MS/MS : Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) and MRM transitions for high sensitivity (LOQ ~1 ng/mL).

- Validation : Assess recovery rates (>85%) and matrix effects in plasma or tissue homogenates .

What regulatory considerations apply given its presence in restricted pharmaceutical lists?

Q. Methodological Answer :

- Regulatory Status : Listed in UN-restricted pharmaceuticals due to neurotoxicity risks at high doses .

- Compliance Steps :

- Obtain DEA/FDA approvals for preclinical studies.

- Adhere to ICH guidelines for Good Laboratory Practice (GLP).

How do structural modifications of analogous compounds inform the design of derivatives with improved pharmacokinetics?

Q. Methodological Answer :

- Case Study :

- Design Strategy :

- Replace diethylamino with cyclic amines (e.g., piperidine) to reduce CYP450 metabolism.

- Introduce fluorine atoms to enhance lipophilicity and blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。